6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Overview
Description
6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a useful research compound. Its molecular formula is C7H8N4O2S and its molecular weight is 212.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key player in DNA repair, making it a target for cancer therapies . EGFR (Epidermal Growth Factor Receptor) is a protein that helps cells grow and divide. When EGFR is overactive, as in many types of cancer, cells can grow and divide too rapidly .
Mode of Action
The compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR . This dual inhibition disrupts the DNA repair pathways in cancer cells (via PARP-1 inhibition) and slows down cell division (via EGFR inhibition) . The compound’s ability to form specific interactions with different target receptors is due to its hydrogen bond accepting and donating characteristics .
Biochemical Pathways
The compound affects the DNA repair pathways and cell division processes . By inhibiting PARP-1, it disrupts the DNA repair mechanism, leading to accumulation of DNA damage in cancer cells . By inhibiting EGFR, it slows down the rapid cell division that is characteristic of many cancers .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using in silico methods .
Result of Action
The compound exhibits promising cytotoxic activities against certain cancer cells . For instance, it has been found to induce apoptosis in MDA-MB-231 cells (a type of breast cancer cell) by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase .
Biochemical Analysis
Biochemical Properties
2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, reducing their activity. The hydrogen bond accepting and donating characteristics of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid facilitate these interactions, making it a potent inhibitor .
Cellular Effects
The effects of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce apoptosis by upregulating pro-apoptotic genes such as P53, Bax, and caspases, while downregulating anti-apoptotic genes like Bcl2. This modulation of gene expression leads to cell cycle arrest and programmed cell death .
Molecular Mechanism
At the molecular level, 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This binding is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues. Additionally, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function, including altered gene expression and metabolic profiles .
Dosage Effects in Animal Models
The effects of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic effects, including liver and kidney damage, due to its accumulation in these organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. This distribution is crucial for its biological activity, as it determines the concentration of the compound at its target sites .
Subcellular Localization
The subcellular localization of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This localization allows it to interact with its target enzymes and proteins effectively, leading to the desired biochemical and cellular effects .
Properties
IUPAC Name |
2-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c1-4-8-9-7-11(4)10-5(3-14-7)2-6(12)13/h2-3H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMCYTYQBNQPNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(CS2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.